molecular formula C19H19FN2O3S B6969039 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile

5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile

Cat. No.: B6969039
M. Wt: 374.4 g/mol
InChI Key: NFXPXTLUQQLFEY-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile is a complex organic compound characterized by its unique chemical structure, which includes a fluorine atom, a benzonitrile group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the synthesis of the 5-methyl-2-phenylmorpholine derivative. This can be achieved through the reaction of 2-phenylmorpholine with methylating agents under controlled conditions.

    Sulfonylation: The next step is the sulfonylation of the morpholine derivative

    Coupling with Fluorobenzonitrile: The final step involves the coupling of the sulfonylated morpholine derivative with 5-fluoro-2-bromobenzonitrile. This is typically carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The sulfonyl group can enhance solubility and bioavailability, while the morpholine ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzonitrile
  • 2-Phenylmorpholine
  • Sulfonylmethylbenzonitrile derivatives

Uniqueness

Compared to similar compounds, 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile stands out due to its combined structural features, which confer unique reactivity and potential biological activity. The presence of the fluorine atom enhances metabolic stability, while the sulfonyl group improves solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

5-fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-14-12-25-19(15-5-3-2-4-6-15)11-22(14)26(23,24)13-16-7-8-18(20)9-17(16)10-21/h2-9,14,19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXPXTLUQQLFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1S(=O)(=O)CC2=C(C=C(C=C2)F)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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